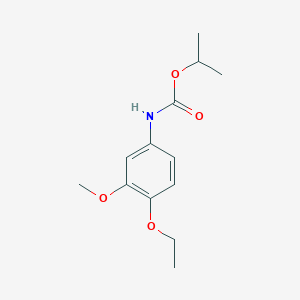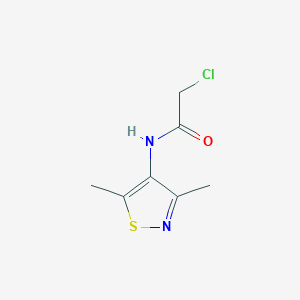methyl}-1H-1,2,4-triazole CAS No. 89440-46-0](/img/structure/B14396596.png)
1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a cyclopentyl group, a phenylsulfanyl group, and a triazole ring
Méthodes De Préparation
The synthesis of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the cyclopentyl and phenylsulfanyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylsulfanyl group using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activity and applications
Propriétés
Numéro CAS |
89440-46-0 |
|---|---|
Formule moléculaire |
C20H20ClN3S |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
1-[[1-(4-chlorophenyl)cyclopentyl]-phenylsulfanylmethyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H20ClN3S/c21-17-10-8-16(9-11-17)20(12-4-5-13-20)19(24-15-22-14-23-24)25-18-6-2-1-3-7-18/h1-3,6-11,14-15,19H,4-5,12-13H2 |
Clé InChI |
HAGMEOSDBZTHSL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(N3C=NC=N3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
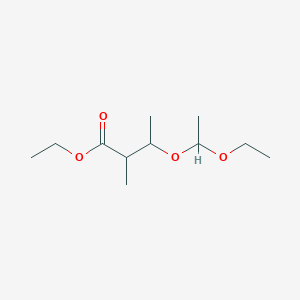

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
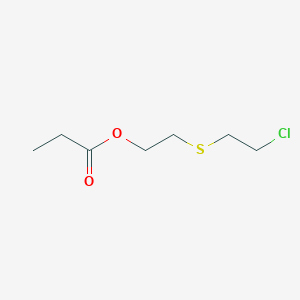

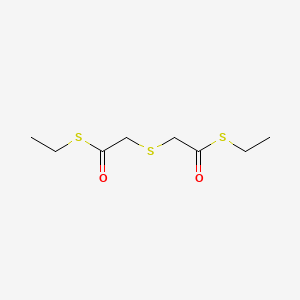

![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
